![molecular formula C20H20N4O3 B4852944 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4852944.png)
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound is also known by the name of EB-47 and has been found to have promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione have been extensively studied. The compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the replication of various viruses by blocking the viral DNA polymerase.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments are its potent anticancer and antiviral activity. However, the limitations of using this compound are its toxicity and potential side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the research on 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One potential direction is the development of more potent analogs of the compound with reduced toxicity. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer or antiviral agents. Additionally, the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease could also be explored.
Scientific Research Applications
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. The compound has been found to have anticancer activity by inducing apoptosis in cancer cells. It has also been found to have antiviral activity against various viruses such as HIV, herpes simplex virus, and influenza virus.
properties
IUPAC Name |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-23-15-9-5-4-8-13(15)21-20(23)22-14-12-18(25)24(19(14)26)16-10-6-7-11-17(16)27-2/h4-11,14H,3,12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPCNUZDTZBTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.